molecular formula C18H22N2O B5640265 (3R*,4S*)-1-(1-naphthoyl)-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-(1-naphthoyl)-4-propylpyrrolidin-3-amine

Cat. No. B5640265
M. Wt: 282.4 g/mol
InChI Key: SQSIKJXIUIVRMO-YOEHRIQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to "(3R*,4S*)-1-(1-naphthoyl)-4-propylpyrrolidin-3-amine" often involves intricate reactions and procedures. For instance, reactions of primary amines with naphthoquinones have been employed to produce various naphthylamine derivatives, showcasing the versatility and complexity of synthesizing such compounds (Singh et al., 2007). Similarly, multicomponent domino reactions have been utilized for the synthesis of novel heterocycles, demonstrating advanced synthetic strategies that could be applicable to the synthesis of "this compound" (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to "this compound" reveals intricate details about their chemical behavior. For example, X-ray crystallography and theoretical calculations have been used to understand the molecular and electronic structures of naphthalen-1-yl derivatives, providing insights into their electron density and conjugation degree (Gültekin et al., 2020). Such analyses are crucial for understanding the reactivity and interaction capabilities of "this compound".

Chemical Reactions and Properties

The chemical reactivity of naphthylamine derivatives involves a range of interactions and reactions, indicative of the potential chemical behavior of "this compound". Research shows that these compounds can undergo various transformations, including reactions with arylglyoxals leading to novel pyrazolo-fused naphthyridines (Iaroshenko et al., 2012), illustrating the complex chemical properties and versatility of these molecules.

Physical Properties Analysis

The physical properties of naphthylamine derivatives, such as solubility, crystallinity, and melting points, are critical for their application and handling. Studies on similar compounds have provided valuable information on their solubility and thermal behavior, important for the practical use of "this compound" (Hsiao et al., 2005).

Chemical Properties Analysis

Understanding the chemical properties of naphthylamine derivatives involves exploring their reactivity, stability, and interaction with various substrates. For example, the interaction of these compounds with biological targets has been explored to identify potential antibacterial agents, indicating the broad range of chemical properties and potential applications of compounds like "this compound" (Sakram et al., 2020).

properties

IUPAC Name

[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-6-14-11-20(12-17(14)19)18(21)16-10-5-8-13-7-3-4-9-15(13)16/h3-5,7-10,14,17H,2,6,11-12,19H2,1H3/t14-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSIKJXIUIVRMO-YOEHRIQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)C(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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